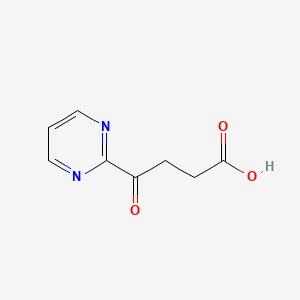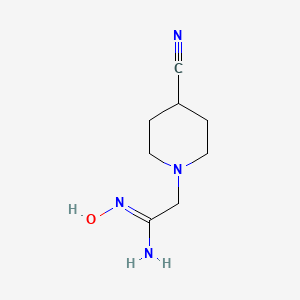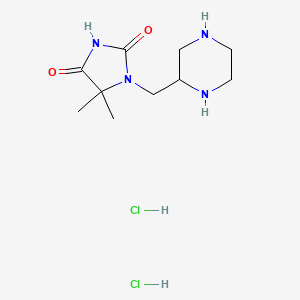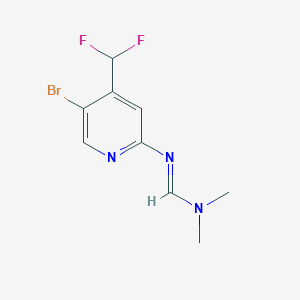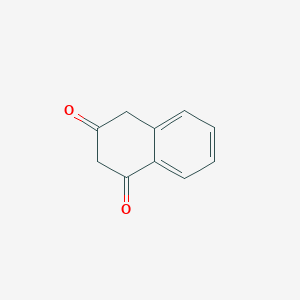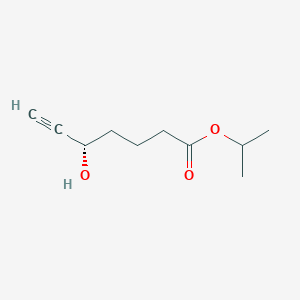
Isopropyl (S)-5-hydroxyhept-6-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (S)-5-hydroxyhept-6-ynoate is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (S)-5-hydroxyhept-6-ynoate typically involves the esterification of (S)-5-hydroxyhept-6-ynoic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(S)-5-hydroxyhept-6-ynoic acid+isopropyl alcoholacid catalystIsopropyl (S)-5-hydroxyhept-6-ynoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Isopropyl (S)-5-hydroxyhept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of (S)-5-oxohept-6-ynoate.
Reduction: Formation of (S)-5-hydroxyhept-6-ynol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Isopropyl (S)-5-hydroxyhept-6-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isopropyl (S)-5-hydroxyhept-6-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-5-hydroxyhept-6-ynoic acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Isopropyl (S)-5-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Isopropyl (S)-5-hydroxyheptanoate: Similar structure but without the triple bond.
Isopropyl (S)-5-hydroxyhept-6-enoate: Similar structure but with a double bond instead of a triple bond.
Uniqueness
Isopropyl (S)-5-hydroxyhept-6-ynoate is unique due to the presence of both a hydroxy group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
propan-2-yl (5S)-5-hydroxyhept-6-ynoate |
InChI |
InChI=1S/C10H16O3/c1-4-9(11)6-5-7-10(12)13-8(2)3/h1,8-9,11H,5-7H2,2-3H3/t9-/m1/s1 |
InChIキー |
ZZYIJYURMKKRFL-SECBINFHSA-N |
異性体SMILES |
CC(C)OC(=O)CCC[C@@H](C#C)O |
正規SMILES |
CC(C)OC(=O)CCCC(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)


